Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone, identified by its CAS number 2320668-55-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 325.4 g/mol. This compound belongs to a class of chemical entities that exhibit diverse pharmacological properties, particularly in modulating protein interactions and influencing cellular pathways.
Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is classified as an organic compound with a complex structure that includes both chroman and spirocyclic moieties. Its classification can be further refined into subcategories based on its functional groups and structural characteristics, which include:
The synthesis of chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves multi-step organic reactions, including:
The synthetic route often requires careful selection of reagents and reaction conditions to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can be represented using various structural formulas:
FC1(CC12CCNCC2)F.CC(=O)C1=CC=CC=C1The compound features:
Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can participate in various chemical reactions:
The reactivity of this compound is influenced by its unique structural features, making it suitable for further derivatization in synthetic applications.
The mechanism of action for chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone primarily involves its interaction with specific proteins or enzymes within biological systems. It has been noted for its potential role in modulating the KIF18A protein, which is involved in cellular processes such as mitosis.
Research indicates that compounds similar to this one can influence microtubule dynamics and cell proliferation pathways, suggesting therapeutic potential in cancer treatment.
While specific physical properties such as density and boiling point are not readily available, the compound is expected to have typical characteristics associated with organic fluorinated compounds.
Key chemical properties include:
Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone has potential applications in scientific research, particularly in:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1